molecular formula C17H13N3O2 B11087616 2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11087616
M. Wt: 291.30 g/mol
InChI Key: ZZPCZCSQXRFVSN-UHFFFAOYSA-N
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Description

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a fused heterocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both imidazo[1,2-a]pyridine and isoindole moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-methylimidazo[1,2-a]pyridine, which can be synthesized by the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions . This intermediate is then subjected to a nucleophilic substitution reaction with a phthalic anhydride derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine moiety can bind to nucleic acids or proteins, affecting their function. Additionally, the isoindole structure may interact with cellular enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the isoindole moiety.

    Phthalimide derivatives: Contain the isoindole structure but differ in the attached functional groups.

    Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine ring.

Uniqueness

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the imidazo[1,2-a]pyridine and isoindole moieties in a single molecule. This dual structure imparts distinctive chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H13N3O2/c1-11-6-7-15-18-12(9-19(15)8-11)10-20-16(21)13-4-2-3-5-14(13)17(20)22/h2-9H,10H2,1H3

InChI Key

ZZPCZCSQXRFVSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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